Methyl 3-hydroxyoctadecanoate
Overview
Description
Methyl 3-hydroxyoctadecanoate is a compound that falls within the category of fatty acid methyl esters, specifically a hydroxy fatty acid ester. It is characterized by the presence of a hydroxyl group on the third carbon of an octadecanoate chain.
Synthesis Analysis
The synthesis of related hydroxyalkanoic acids has been demonstrated through the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate using a modified Raney nickel catalyst, which yields methyl (R)-3-hydroxyalkanoate with an average optical yield of 85% . Although this paper does not directly address methyl 3-hydroxyoctadecanoate, the methodology could be applicable for its synthesis.
Molecular Structure Analysis
The molecular structure of methyl hydroxyoctadecanoates has been studied using Carbon-13 NMR spectroscopy, which allows for the assignment of chemical shifts and understanding the influence of substituents on the carbon chain . The study of the crystal structure of a similar compound, 12-D-hydroxyoctadecanoic acid methyl ester, provides insights into the 'head-to-tail' arrangement of molecules and the accommodation of hydroxyl groups within the chain matrix .
Chemical Reactions Analysis
The reactivity of hydroxy fatty acid esters can be inferred from studies on similar compounds. For instance, the synthesis of pyrrol derivatives from trioxoalkanoates indicates the potential for hydroxy fatty acid esters to undergo condensation reactions . Additionally, the synthesis of dihydroxyoctadecanoates and their behavior in monolayers suggests that the position and number of hydroxyl groups can significantly affect molecular interactions and stability .
Physical and Chemical Properties Analysis
The physical properties of methyl hydroxyoctadecanoates can be deduced from monolayer studies, which show that hydrogen bonding influences the stability and molecular packing of these compounds . The chemical shifts observed in Carbon-13 NMR spectra provide information on the effects of hydroxyl and acetate groups on the carbon chain, indicating how substituents can affect the chemical environment of the molecule . The crystal structure analysis of 12-D-hydroxyoctadecanoic acid methyl ester reveals the impact of hydroxyl groups on chain packing and the formation of hydrogen bonds .
Scientific Research Applications
Oxidation and Derivative Formation
Methyl 3-hydroxyoctadecanoate, through processes like peracid oxidation, can be transformed into various chemically interesting derivatives. Ansari, Schmitz, and Egge (1981) demonstrated that methyl 4-hydroxy-trans-2-octadecenoate can be oxidized to form methyl 3-keto-4-hydroxyoctadecanoate and other compounds like methyl 3,4-diketooctadecanoate and 1,3,4-octadecane-triol (Ansari, Schmitz, & Egge, 1981).
Industrial Applications
In industrial contexts, Tassignon, De Wit, and Buyck (1995) explored the synthesis of methyl 9(R)-hydroxyoctadecanoate and methyl 9-oxo-octadecanoate from Dimorphotheca pluvialis seed oil, showcasing the potential for large-scale application and upgrading of aged oils (Tassignon, De Wit, & Buyck, 1995).
Spectroscopic Analysis
In the realm of spectroscopy, Lie Ken Jie and Syed-Rahmatullah (1992) investigated the spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, which include derivatives of methyl 3-hydroxyoctadecanoate. Their research contributes to a deeper understanding of the spectroscopic characteristics of these complex molecules (Lie Ken Jie & Syed-Rahmatullah, 1992).
Crystal Structure Analysis
Lundén (1976) studied the crystal structure of 12-D-hydroxyoctadecanoic acid methyl ester, offering insights into the molecular arrangement and chain packing, which is crucial for understanding the physical properties of these compounds (Lundén, 1976).
Catalytic Hydroxylation and Antimicrobial Applications
Senan et al. (2021) presented a novel catalytic method for the hydroxylation of plant oils, including methyl 3-hydroxyoctadecanoate derivatives, to produce compounds with improved antipathogenic properties. This research is significant in the development of new antimicrobial agents and for applications in food safety and packaging processes (Senan et al., 2021).
NMR Spectroscopy
Tulloch (1978) explored the Carbon-13 NMR spectra of methyl hydroxyoctadecanoates, providing valuable information on the chemical shifts and long-range effects of various groups in these molecules, which is essential for their structural elucidation (Tulloch, 1978).
Environmental Applications
Ali, Rachman, and Saleh (2017) researched a functionalized resin containing hydrophobic pendants, including those derived from methyl 3-hydroxyoctadecanoate, for the removal of Cr(III) and organic dyes from water. This application is crucial for environmental management in water technology (Ali, Rachman, & Saleh, 2017).
Future Directions
properties
IUPAC Name |
methyl 3-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHAQIRKIFLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337117 | |
Record name | Methyl 3-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyoctadecanoate | |
CAS RN |
2420-36-2 | |
Record name | Methyl 3-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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